molecular formula C18H36O2Si B187352 (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol CAS No. 147725-62-0

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol

Cat. No.: B187352
CAS No.: 147725-62-0
M. Wt: 312.6 g/mol
InChI Key: QDFQHDWFYMRCJG-ULQWZQFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-, has a CAS Number of 147725-62-0 . It has a molecular weight of 312.57 and its IUPAC name is (1S)-1- ( (1S,3aR,7aR)-4- { [tert-butyl (dimethyl)silyl]oxy}-7a-methyloctahydro-1H-inden-1-yl)ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 367.3±15.0 °C and a predicted density of 0.94±0.1 g/cm3 . Its pKa is predicted to be 14.98±0.10 , suggesting it’s weakly acidic.

Scientific Research Applications

Divalent Sulfur Protection

The compound has been explored in the context of protecting divalent sulfur. Wang and Clive (2014) detailed the preparation of compounds like 4-Methylbenzenesulfonothioic Acid, and S-[[[(1,1-dimethylethyl)-dimethylsilyl]oxy]methyl] ester, signifying its relevance in thiols protection and deprotection processes, as well as sulfenylation techniques (Wang & Clive, 2014).

Synthetic Organic Chemistry

The compound has played a role in synthetic organic chemistry, particularly in the assembly of complex molecular frameworks. Dietinger et al. (2010) showcased its use in the enantioselective assembly of the octahydro-1,6-methano-1H-indene framework associated with marine sesquiterpenoids, indicating its importance in crafting intricate organic structures (Dietinger et al., 2010).

Catalysis and Chemical Synthesis

Tsukamoto, Ueno, and Kondo (2007) described the utility of the compound in palladium(0)-catalyzed, regioselective, and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes, emphasizing its role in the combinatorial preparation of biologically important indenes (Tsukamoto et al., 2007).

Safety and Hazards

For safety and hazards information, it’s best to refer to the compound’s Material Safety Data Sheet (MSDS) . This document provides information on handling, storage, and precautions for safe use.

Properties

IUPAC Name

(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFQHDWFYMRCJG-MRVBUVOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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